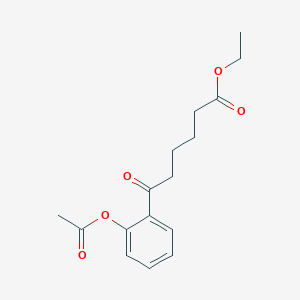

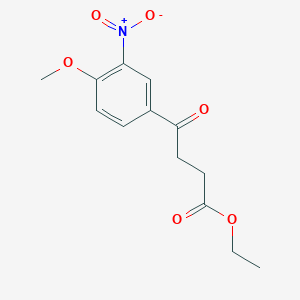

![molecular formula C14H16O5 B1326088 5-(ベンゾ[d][1,3]ジオキソール-5-イル)-5-オキソペンタン酸エチル CAS No. 951889-28-4](/img/structure/B1326088.png)

5-(ベンゾ[d][1,3]ジオキソール-5-イル)-5-オキソペンタン酸エチル

説明

The compound “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” is a derivative of the benzo[d][1,3]dioxol-5-yl group . Compounds with the benzo[d][1,3]dioxol-5-yl group have been studied for their antibacterial potential . They have shown high antibacterial activity against different Gram +ve and Gram -ve bacteria .

科学的研究の応用

5-(ベンゾ[d][1,3]ジオキソール-5-イル)-5-オキソペンタン酸エチル: , 別名エチル 5-[3,4-(メチレンジオキシ)フェニル]-5-オキソバレレートとしても知られており、科学研究においていくつかの独自の用途があります。 この化合物が利用されるさまざまな分野に焦点を当てた詳細なセクションを以下に示します。

香料

この化合物は化学的に合成され、特定の食品カテゴリーの香料として使用することを目的としていますが、飲料には使用することを目的としていません .

Pb 2+ センサー開発

研究により、この化合物の誘導体を用いた、シンプルで感度が高く、選択的な Pb 2+ センサーが開発されました。 電気化学的手法によって、導電性ナフィオンポリマーマトリックスを使用して、ガラス状炭素電極 (GCE) 上で修飾されています .

抗腫瘍特性

この化合物のいくつかの誘導体は、さまざまなヒト癌細胞株に対して、一般的に 5 μM 以下の IC50 値を示し、強力な増殖阻害特性を示しています .

抗癌活性

この部分を含む一連の化合物が合成され、前立腺癌、膵臓癌、急性癌細胞株に対する抗癌活性が評価されました .

抗菌の可能性

この官能基を含む化合物の抗菌の可能性を示唆する文献があります .

デラブロンの合成

これは、さまざまな生物活性を持つイソフラボノイドであるデラブロンの合成に使用されてきました .

同位体比質量分析

この化合物は、安定同位体組成のユニークなプロファイルを同位体比質量分析で示す、押収されたメタンフェタミン試料を分析するための標準として使用されてきました .

医薬品前駆体

将来の方向性

The future directions for the study of “Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate” could include a detailed study of its synthesis, characterization, and evaluation of its potential biological activities. Further mechanistic studies could reveal its exact mechanism of action. These studies could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

作用機序

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

It is plausible that the compound may influence pathways related to cell cycle regulation and apoptosis, given the observed effects of related compounds .

Result of Action

Related compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells . These effects could potentially be attributed to Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate as well.

生化学分析

Biochemical Properties

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The binding of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate to COX enzymes inhibits their activity, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects.

Cellular Effects

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate has been observed to influence various cellular processes. In cancer cell lines, this compound induces apoptosis and causes cell cycle arrest at the S phase . These effects are mediated through the modulation of cell signaling pathways, including those involving microtubules and tubulin . Additionally, Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate affects gene expression by altering the transcription of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate involves its binding interactions with biomolecules. This compound acts as a competitive inhibitor of COX enzymes, binding to the active site and preventing the conversion of arachidonic acid to prostaglandin H2 . Additionally, Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate interacts with tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . These interactions result in the inhibition of cell division and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate have been studied over time to assess its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions and retains its bioactivity over extended periods . Long-term exposure to Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate in cell cultures has demonstrated sustained anti-proliferative effects and continued induction of apoptosis .

Dosage Effects in Animal Models

The effects of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate can cause adverse effects, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is involved in metabolic pathways that include its biotransformation by liver enzymes. The primary metabolic pathway involves the hydrolysis of the ester bond, resulting in the formation of the corresponding carboxylic acid . This metabolite can further undergo conjugation reactions, such as glucuronidation, to enhance its solubility and facilitate excretion . The interactions of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate with metabolic enzymes can influence its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution to target sites . The localization of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate exhibits subcellular localization that is critical for its activity. This compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and tubulin . Additionally, Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate can be found in the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular distribution of Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate is essential for its multifaceted biological effects.

特性

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-yl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-14(16)5-3-4-11(15)10-6-7-12-13(8-10)19-9-18-12/h6-8H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXBKGJVMFMFGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001270226 | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-28-4 | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl δ-oxo-1,3-benzodioxole-5-pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001270226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

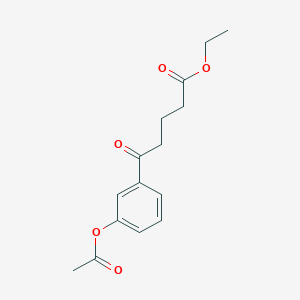

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

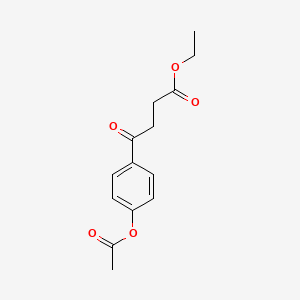

![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)

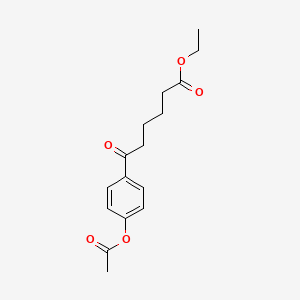

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)

![Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326028.png)